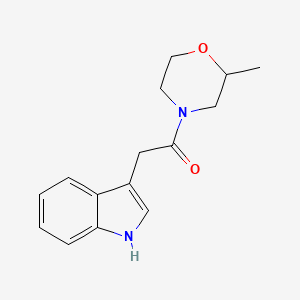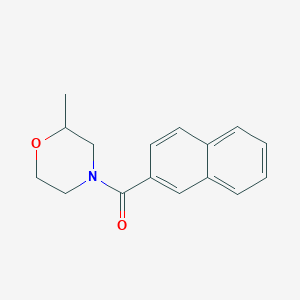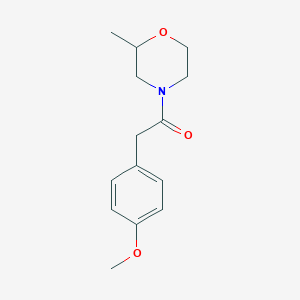
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as MMME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMME is a ketone derivative that belongs to the class of arylalkyl ketones, which are known for their analgesic and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone may also act on the cancer cells by inducing apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in vitro. In animal studies, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to reduce the levels of inflammatory cytokines and decrease the formation of edema. 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells and induce apoptosis in vivo.
实验室实验的优点和局限性
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, which may affect its bioavailability in vivo. 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone also requires further studies to determine its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone. One direction is to investigate its potential therapeutic properties in other disease models, such as arthritis and multiple sclerosis. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in vivo before it can be considered for clinical trials.
In conclusion, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone as a therapeutic agent.
合成方法
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction with 2-methylmorpholine and acetic anhydride. The resulting product is purified through recrystallization to obtain 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in its pure form.
科学研究应用
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience and cancer research. In neuroscience, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has shown promising results in reducing neuropathic pain and inflammation. In cancer research, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
属性
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-10-15(7-8-18-11)14(16)9-12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDYXPGUDJXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
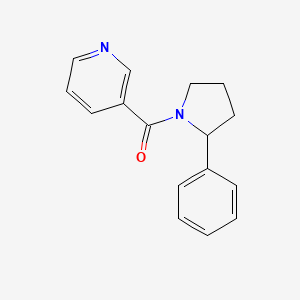
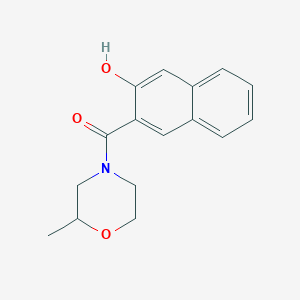
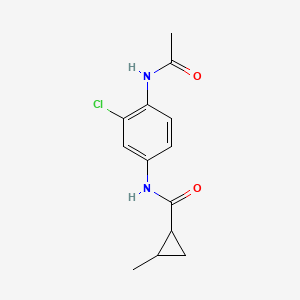
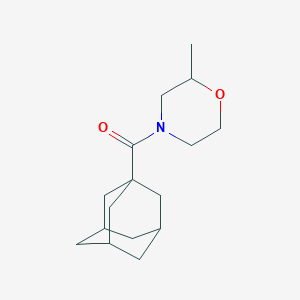

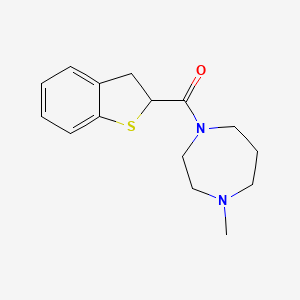

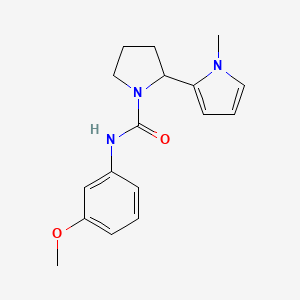

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)

